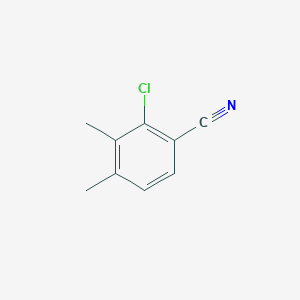

2-Chloro-3,4-dimethylbenzonitrile

Description

2-Chloro-3,4-dimethylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the 2-position and methyl groups at the 3- and 4-positions on the benzene ring. Its molecular formula is C₉H₈ClN, with a molecular weight of 165.62 g/mol. This compound is primarily utilized in organic synthesis, particularly as an intermediate in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

2-chloro-3,4-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDIRBYVEKTAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291999 | |

| Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-14-0 | |

| Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethylbenzoyl chloride with an alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the conversion of the corresponding benzoic acid to its chloride, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are typically proprietary, but they generally follow similar principles as laboratory-scale syntheses, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-3,4-dimethylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethylbenzonitrile involves its interaction with specific molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include:

Key Observations :

- Substituent Effects : The position of chlorine and alkyl/fluoro groups significantly impacts reactivity. For example, 2-Chloro-5-methylbenzonitrile lacks steric hindrance compared to this compound, making it more reactive in nucleophilic substitution reactions .

- Halogen Diversity : 2-Chloro-3,4-difluorobenzonitrile replaces methyl groups with fluorine atoms, enhancing electronegativity and altering solubility (e.g., increased polarity) .

- Commercial Viability : Only this compound is discontinued, likely due to synthetic complexity or reduced demand in niche applications .

Physical and Spectroscopic Data

- Melting Points: No direct data for this compound, but analogs like 2-chloro-3:5-dinitrobenzamide (m.p. 284°C) highlight the impact of nitro groups on thermal stability .

- Molecular Weight : Lower for fluorinated analogs (e.g., 173.55 g/mol for 2-Chloro-3,4-difluorobenzonitrile) compared to methyl-substituted derivatives .

Biological Activity

2-Chloro-3,4-dimethylbenzonitrile (CAS No. 67648-14-0) is an aromatic nitrile compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and data.

- Molecular Formula: C10H10ClN

- Molecular Weight: 195.65 g/mol

- IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. Preliminary bioassays have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro using human cell lines. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

The reduction in cytokine levels indicates potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line studies involving breast cancer (MCF-7) and prostate cancer (PC-3), it exhibited cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 25 |

These findings suggest that this compound could serve as a lead compound in cancer drug development.

The biological activity of this compound is thought to involve interaction with specific molecular targets. For instance:

- It may inhibit key enzymes involved in inflammatory pathways.

- The compound could induce apoptosis in cancer cells through the activation of caspases.

Case Studies

A notable study investigated the herbicidal properties of related compounds, revealing that structural analogs of this compound showed promising herbicidal activity against dicotyledonous plants like Brassica campestris . This opens avenues for agricultural applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.